

A Comprehensive Technical Guide to the Physical Characteristics of Pentanoic-d9 Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentanoic-d9 acid*

Cat. No.: *B571626*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of **Pentanoic-d9 acid**, a deuterated form of pentanoic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide details quantitative physical properties, outlines relevant experimental methodologies, and visualizes key metabolic and experimental workflows.

Core Physical and Chemical Properties

Pentanoic-d9 acid, also known as valeric-d9 acid, is a saturated fatty acid where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, pentanoic acid.^[1] Its physical properties are similar to pentanoic acid, with slight variations due to the increased mass of deuterium.

Property	Value	Notes
Molecular Formula	C ₅ HD ₉ O ₂	-
Molecular Weight	111.19 g/mol	[2]
Physical State	Liquid	at 25 °C
Appearance	Colorless liquid	[3]
Odor	Unpleasant, rancid	[3]
Density	1.022 g/mL	at 25 °C[2]
Boiling Point	185 °C	[2][4]
Melting Point	-20 to -18 °C	[2][4]

Solubility Profile

The solubility of **Pentanoic-d9 acid** is a critical parameter for its application in various experimental settings. While specific quantitative data for the deuterated form in water is limited, its solubility is generally described as limited or moderate.[2] The non-deuterated form, pentanoic acid, has a reported solubility of 4.97 g/100 mL in water.[3] Due to the similar chemical structure, the solubility of **Pentanoic-d9 acid** in water is expected to be in a comparable range.

Pentanoic-d9 acid exhibits good solubility in various organic solvents, a key characteristic for its use in sample preparation for analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Solvent	Solubility
Dimethylformamide (DMF)	30 mg/mL[1]
Dimethyl sulfoxide (DMSO)	30 mg/mL[1]
Ethanol	30 mg/mL[1]

Experimental Protocols

The determination of the physical characteristics of fatty acids like **Pentanoic-d9 acid** involves standardized experimental protocols. Below are detailed methodologies for key experiments.

Determination of Density

The density of liquid fatty acids can be accurately determined using a pycnometer or a hydrometer.^[5]

Methodology using a Pycnometer:

- Calibration: The pycnometer is first calibrated by determining the mass of a known volume of a reference liquid with a precisely known density (e.g., deionized water) at a controlled temperature (e.g., 25 °C).
- Sample Measurement: The pycnometer is thoroughly cleaned, dried, and weighed. It is then filled with **Pentanoic-d9 acid**, ensuring no air bubbles are present. The filled pycnometer is brought to the same controlled temperature as the calibration.
- Mass Determination: The mass of the filled pycnometer is accurately measured.
- Calculation: The density is calculated by dividing the mass of the **Pentanoic-d9 acid** by the volume of the pycnometer determined during calibration.

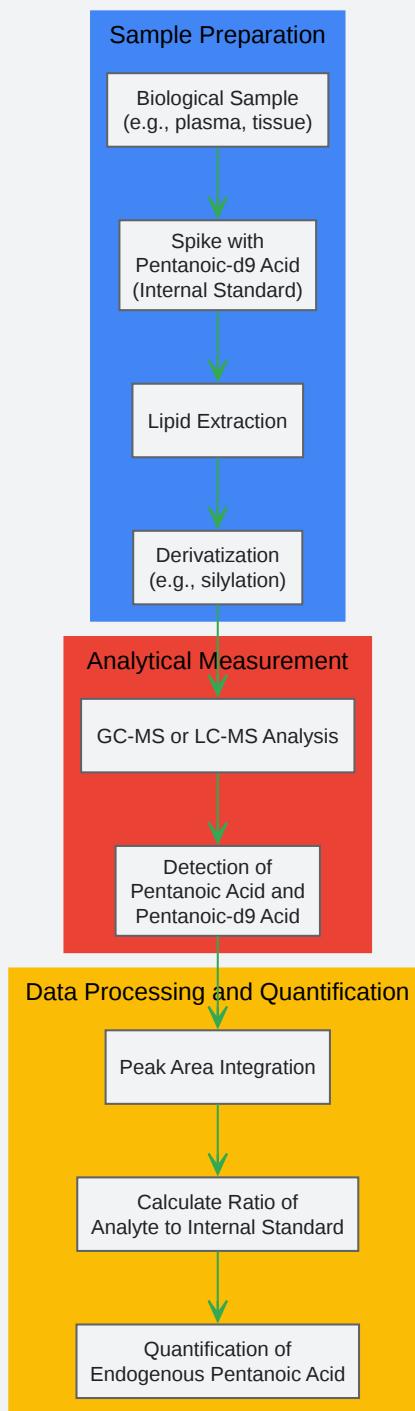
Determination of Solubility

The solubility of a fatty acid in a given solvent can be determined through various methods, including simple miscibility tests and turbidimetry.^{[6][7]}

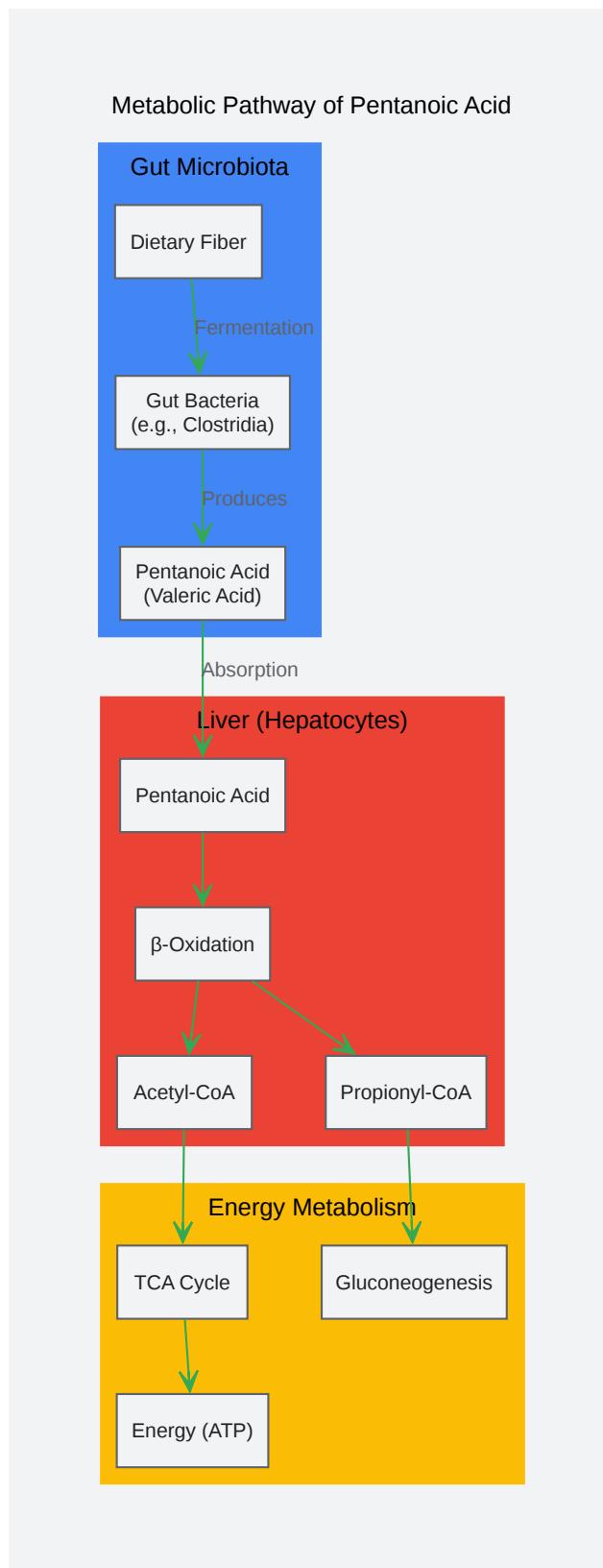
Methodology for Qualitative Solubility (Miscibility Test):

- Sample Preparation: A known volume of the solvent (e.g., water, ethanol) is placed in a test tube.
- Addition of Solute: A small, measured amount of **Pentanoic-d9 acid** is added to the test tube.
- Observation: The mixture is agitated, and the solubility is observed. The formation of a single, clear phase indicates solubility, while the presence of separate layers or a cloudy

suspension indicates insolubility or limited solubility.^[7] This process can be repeated with increasing amounts of the fatty acid to estimate the saturation point.


Methodology for Quantitative Solubility (Turbidimetry):

- Standard Solutions: A series of standard solutions with known concentrations of **Pentanoic-d9 acid** in the solvent of interest are prepared.
- Turbidity Measurement: The turbidity of each standard solution is measured using a turbidimeter.
- Calibration Curve: A calibration curve is generated by plotting turbidity as a function of concentration.
- Sample Analysis: A saturated solution of **Pentanoic-d9 acid** is prepared and its turbidity is measured.
- Concentration Determination: The concentration of the saturated solution, which corresponds to the solubility, is determined from the calibration curve.^[6]


Visualizing Workflows and Pathways

Understanding the context in which **Pentanoic-d9 acid** is used is crucial for researchers. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant metabolic pathway.

Experimental Workflow: Pentanoic-d9 Acid as an Internal Standard

[Click to download full resolution via product page](#)

Workflow for using **Pentanoic-d9 acid** as an internal standard.

[Click to download full resolution via product page](#)

Metabolic pathway of pentanoic acid produced by gut microbiota.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Valeric-d9 acid D 98atom 115871-50-6 [sigmaaldrich.com]
- 3. Pentanoic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. Pentanoic Acid-d9 | CAS#:115871-50-6 | Chemsoc [chemsoc.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Characteristics of Pentanoic-d9 Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b571626#physical-characteristics-of-pentanoic-d9-acid-e-g-solubility-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com